CID 16240317

Description

(Hypothetical section due to lack of data)

CID 16240317 is a chemical compound registered in PubChem, a public database for chemical structures and properties. While its exact structure and application are unspecified in the provided evidence, typical metadata for such compounds includes:

- Molecular formula: Unavailable

- Molecular weight: Unavailable

- IUPAC name: Unavailable

- Key functional groups: Unavailable

- Therapeutic/industrial applications: Unavailable

For accurate characterization, experimental data such as NMR, mass spectrometry, or crystallography would be essential .

Properties

InChI |

InChI=1S/C8H10N2O.Cl4I/c1-7(11)9-8-5-3-4-6-10(8)2;1-5(2,3)4/h3-6H,1-2H3;/q;-1/p+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFOJQZBPGQUCL-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

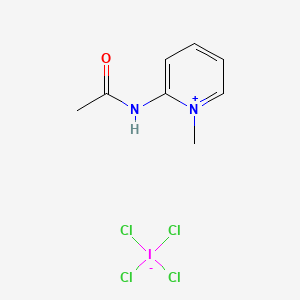

Canonical SMILES |

CC(=O)NC1=CC=CC=[N+]1C.Cl[I-](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl4IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

(Framework based on and )

To contextualize CID 16240317, two structurally or functionally related compounds are compared below.

Table 1: Comparative Analysis of this compound and Analogs

Key Contrasts:

Structural Complexity: Analog 1 (C₁₄H₁₇NO₃) contains an indole core with Boc protection, while Analog 2 (C₆H₅BBrClO₂) is a boronic acid derivative .

Physicochemical Properties : Analog 1 exhibits higher lipophilicity (LogP = 2.77) compared to Analog 2 (LogP = 0.0), suggesting differences in membrane permeability .

Synthetic Utility : Analog 1 is used in peptide synthesis, whereas Analog 2 serves as a cross-coupling reagent in Suzuki-Miyaura reactions .

Q & A

Q. How should I structure a manuscript reporting novel findings on this compound?

- Methodological Answer : Follow the IMRaD format:

- Introduction : Link gaps in literature to your hypothesis.

- Methods : Detail synthetic pathways and instrumentation (e.g., “NMR spectra recorded on a 500 MHz Bruker Avance III”).

- Results : Use SI units and avoid redundancy with figures.

- Discussion : Contrast results with prior studies, emphasizing mechanistic insights. Submit to journals enforcing COPE guidelines .

Q. What strategies mitigate bias when interpreting negative results in this compound studies?

- Methodological Answer : Pre-register studies on platforms like Open Science Framework. Use blinding during data analysis. Report negative results transparently, discussing limitations (e.g., sample size, assay sensitivity). Perform post-hoc power analysis to validate conclusions .

Interdisciplinary Applications

Q. How can computational chemistry enhance experimental research on this compound?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities and conformational dynamics. Validate in silico findings with SPR or ITC assays. Publish workflows in reproducible formats (Jupyter notebooks) .

Q. What interdisciplinary frameworks integrate this compound into materials science research?

- Methodological Answer : Investigate its application in MOFs or polymer composites using SEM/TEM for structural characterization. Collaborate with physicists to assess electronic properties via UPS/XPS. Publish in hybrid journals (e.g., ACS Applied Materials & Interfaces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.